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Artd10/parp10-IN-1

Cat. No.: B12400609
M. Wt: 248.23 g/mol
InChI Key: KXULAXICDCSUDZ-WAYWQWQTSA-N
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Description

Overview of ADP-Ribosylation as a Multifunctional Post-Translational Modification

ADP-ribosylation is a reversible post-translational modification (PTM) essential to numerous cellular functions. wikipedia.orgacs.orgacs.org This process involves the enzymatic transfer of one or more ADP-ribose (ADPr) units from the substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. acs.orgnih.govnih.gov This modification is critical in regulating a wide array of cellular activities, including DNA repair, cell signaling, gene regulation, and apoptosis. wikipedia.orgnih.gov

The reaction is catalyzed by a superfamily of enzymes known as ADP-ribosyltransferases (ARTs). acs.orgnih.govnih.gov Depending on the number of ADPr units transferred, the modification is classified as either mono-ADP-ribosylation (MARylation), the addition of a single ADPr unit, or poly-ADP-ribosylation (PARylation), the assembly of long chains of ADPr. acs.orgacs.orgnih.gov The reversibility of this PTM is maintained by specific hydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG), MacroD1, MacroD2, and Terminal ADP-ribose protein glycohydrolase 1 (TARG1), which cleave the ADP-ribose from the protein. nih.govnih.govresearchgate.netnih.gov

Classification and Functional Distinction of ADP-Ribosyltransferases (ARTDs/PARPs)

The enzymes responsible for ADP-ribosylation were historically known as the Poly(ADP-ribose) polymerase (PARP) family. oup.com However, a more recent and structurally informed nomenclature classifies these enzymes based on their homology to bacterial toxins. nih.gov This system divides the superfamily into two major families: the diphtheria toxin-like ADP-ribosyltransferases (ARTDs) and the cholera toxin-like ADP-ribosyltransferases (ARTCs). nih.govresearchgate.netmdpi.com The ARTD family, which includes the 17 members previously known as PARPs in humans, consists of intracellular enzymes found in the nucleus and cytoplasm. nih.govresearchgate.netmdpi.com In contrast, ARTCs are typically extracellular or secreted enzymes. nih.govresearchgate.net

The primary functional distinction within the ARTD family is based on catalytic activity: the ability to perform either PARylation or MARylation. mdpi.comacs.org

Poly-ADP-Ribosyltransferases (Poly-ARTs): These enzymes, which include PARP1, PARP2, and the Tankyrases (TNKS1/2), can catalyze the transfer of multiple ADP-ribose units to a target protein, forming long and sometimes branched polymers. oup.comacs.orgmdpi.com This ability is conferred by a conserved catalytic triad (B1167595) of histidine, tyrosine, and glutamate (B1630785) (H-Y-E) in their active site; the glutamate residue is essential for the elongation of the poly-ADP-ribose chain. mdpi.comfrontiersin.org PARylation results in a bulky, highly negatively charged modification that can act as a scaffold to recruit other proteins. nih.gov

Mono-ADP-Ribosyltransferases (mARTDs): In contrast, mARTDs transfer only a single ADP-ribose moiety to their substrates. oup.comnih.gov In these enzymes, including ARTD10/PARP10, the critical glutamate residue of the H-Y-E triad is substituted with another amino acid, such as isoleucine or tyrosine. frontiersin.orgmdpi.com This substitution prevents the iterative addition of ADP-ribose units, restricting the enzyme to MARylation via a mechanism known as substrate-assisted catalysis. nih.govmdpi.com

The table below summarizes the key distinctions between these two classes of enzymes.

FeaturePoly-ADP-Ribosyltransferases (Poly-ARTs)Mono-ADP-Ribosyltransferases (mARTDs)
Catalytic ActivityTransfers multiple ADP-ribose units (PARylation)Transfers a single ADP-ribose unit (MARylation)
Catalytic Domain SignatureConserved H-Y-E (Histidine-Tyrosine-Glutamate) triadVariant triad (e.g., H-Y-I), lacks the critical glutamate for elongation
Nature of ModificationBulky, negatively charged polymer chainSingle, smaller molecular addition
Prominent ExamplesPARP1, PARP2, Tankyrase 1, Tankyrase 2ARTD10/PARP10, ARTD7/PARP15, ARTD8/PARP14

The understanding of the PARP family has evolved significantly since the discovery of its founding member, PARP1. mdpi.com Initially, all family members were presumed to be poly-ADP-ribosyltransferases. The observation of PARP activity in mice lacking the PARP1 gene spurred the search for and discovery of other enzymes in the family. mdpi.com

ARTD10/PARP10 was first identified as a protein that interacts with the c-Myc oncoprotein. oup.comnih.gov Early in vitro studies suggested it had auto-PARylating activity. biorxiv.org However, in 2008, ARTD10/PARP10 was definitively characterized as the first member of the family with mono-ADP-ribosylating activity. biorxiv.orgsemanticscholar.org Subsequent research using reagents specific for mono-ADP-ribose confirmed that ARTD10/PARP10 functions as a mono-ADP-ribosyltransferase in cellular environments. biorxiv.org

Biological Significance of ARTD10/PARP10 in Fundamental Cellular Processes

ARTD10/PARP10 has emerged as a crucial regulator involved in a diverse set of fundamental cellular processes.

DNA Damage Response and Genomic Stability: ARTD10/PARP10 is a key participant in the DNA damage response. nih.govoulu.fi It directly interacts with Proliferating Cell Nuclear Antigen (PCNA), a central protein in DNA replication and repair. nih.govresearchwithrutgers.com This interaction is critical for a process called translesion DNA synthesis, which allows the replication machinery to bypass DNA lesions, thereby maintaining genomic stability. oup.comnih.govciteab.com Consequently, inhibiting ARTD10 activity makes cancer cells more sensitive to DNA-damaging agents. oulu.finih.gov

Cell Cycle Regulation and Proliferation: The enzyme is involved in regulating progression through the cell cycle, with reported roles in both the G1/S and G2/M transitions. oup.commdpi.comnih.gov Studies have shown that ARTD10 promotes cellular proliferation and can contribute to tumorigenesis, partly by helping cells alleviate replication stress. oup.comnih.gov

Cellular Signaling: ARTD10/PARP10 acts as a negative regulator of the NF-κB signaling pathway, a central pathway in inflammation and immunity. nih.govnih.gov Unique among PARP family members, ARTD10 contains two ubiquitin-interaction motifs (UIMs) that allow it to bind to K63-linked polyubiquitin (B1169507) chains, which are essential for activating NF-κB signaling. mdpi.comnih.gov Through its catalytic activity and ubiquitin-binding capacity, ARTD10 can interfere with the signaling cascade. nih.gov

Metabolism and Apoptosis: Research has linked ARTD10/PARP10 to the modulation of mitochondrial function and cellular metabolism. nih.govnih.gov It has been shown to modify key metabolic regulators such as GSK3β. nih.gov Furthermore, ARTD10/PARP10 plays a role in regulating caspase-dependent apoptosis, or programmed cell death. oup.comnih.gov

Contextualization of Artd10/parp10-IN-1 as a Research Compound Targeting ARTD10/PARP10

This compound is a chemical compound developed as a research tool to investigate the functions of PARP enzymes. medchemexpress.com It functions as a potent inhibitor of ARTD10/PARP10. However, it is important to note that this compound is a non-selective inhibitor, meaning it affects the activity of multiple enzymes within the ARTD/PARP family. medchemexpress.com

Its inhibitory activity has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound targets both mono- and poly-ADP-ribosyltransferases. medchemexpress.com

The table below details the inhibitory profile of this compound against several ARTD/PARP family members.

Target EnzymeEnzyme ClassIC50 Value (μM)
ARTD10/PARP10mARTD0.8
ARTD8/PARP14mARTD1.6
ARTD7/PARP15mARTD1.7
ARTD1/PARP1Poly-ART4.4

Data sourced from Ekblad T, et al. (2015). medchemexpress.com

While this compound is a valuable tool for studying ADP-ribosylation, its lack of specificity necessitates careful interpretation of experimental results. The development of highly selective inhibitors for individual mARTDs, such as the ARTD10-specific probe OUL35, is an ongoing effort in chemical biology to more precisely dissect the unique functions of each enzyme. oulu.firesearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O4 B12400609 Artd10/parp10-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl (Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C12H12N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-7H,1H3,(H2,13,17)(H,14,15)/b6-5-

InChI Key

KXULAXICDCSUDZ-WAYWQWQTSA-N

Isomeric SMILES

COC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Molecular Mechanisms and Structural Biology of Artd10/parp10

Enzymatic Activity and Catalytic Mechanism of ARTD10/PARP10

ARTD10 (ADP-ribosyltransferase diphtheria toxin-like 10), also known as PARP10 (Poly(ADP-ribose) polymerase family member 10), is a key enzyme involved in mono-ADP-ribosylation, a post-translational modification that regulates a variety of cellular processes. researchgate.net Unlike some other members of the PARP family, ARTD10 does not synthesize poly(ADP-ribose) chains. embopress.org

Mono-ADP-Ribosylation (MARylation) Catalysis

ARTD10 catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a substrate protein, a process known as mono-ADP-ribosylation or MARylation. researchgate.net This modification can alter the function, localization, and interaction partners of the target protein. nih.gov The catalytic activity of ARTD10 has been implicated in various cellular functions, including the regulation of the G2/M transition of the cell cycle, DNA damage tolerance, and apoptosis. nih.govnih.gov For instance, the catalytically active form of ARTD10 is necessary to prevent delays in the G2/M phase. nih.gov

A distinguishing feature of ARTD10's catalytic mechanism is that it lacks the conserved catalytic glutamate (B1630785) residue that is essential for the polymerase activity of enzymes like PARP1. embopress.org Instead, ARTD10 is thought to utilize a substrate-assisted catalysis mechanism. mdpi.com In this model, an acidic residue (such as glutamate or aspartate) on the substrate protein itself participates in the catalytic process, effectively substituting for the missing enzymatic glutamate. embopress.org This mechanism inherently limits the enzyme to mono-ADP-ribosylation, as the product of the first transfer would not possess the necessary appropriately positioned acidic residue to facilitate the addition of a second ADP-ribose unit. embopress.org ARTD10 has been shown to automodify itself and other proteins on acidic residues. researchgate.net

NAD+ Substrate Utilization and ADP-Ribose Transfer

The donor substrate for the ADP-ribose group in the reaction catalyzed by ARTD10 is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). embopress.org ARTD10 binds NAD+ in its catalytic pocket and facilitates the cleavage of the glycosidic bond between nicotinamide and ribose, subsequently transferring the ADP-ribose moiety to the acceptor protein. embopress.org This enzymatic reaction results in the formation of an ADP-ribosylated substrate and the release of nicotinamide. nih.gov The catalytic activity of ARTD10 is essential for its role in processes such as DNA damage tolerance, where both its ability to interact with PCNA and its MARylation activity are crucial. nih.gov

Structural Determinants of ARTD10/PARP10 Function

The functionality of ARTD10 is dictated by its multidomain architecture, which includes a C-terminal catalytic domain and several N-terminal accessory domains that mediate protein-protein and protein-RNA interactions, as well as subcellular localization. mdpi.comresearchgate.net

Architecture of the ART Catalytic Domain

The catalytic domain of ARTD10, located at its C-terminus (amino acids 818-1025), is responsible for its mono-ADP-ribosyltransferase activity. mdpi.com This domain adopts a conserved fold characteristic of the ADP-ribosyltransferase (ART) superfamily. mdpi.com Structural studies of the catalytic fragment of ARTD10 have been performed, providing insights into its three-dimensional organization. rcsb.org A key feature of this domain is the absence of a critical glutamate residue that is required for the polymerase function in other PARP family members, thereby restricting ARTD10 to mono-ADP-ribosylation. embopress.org

Accessory Domains and Motifs (e.g., RNA Recognition Motif (RRM), Ubiquitin Interaction Motifs (UIMs), Nuclear Export Sequence (NES), Glycine-Rich Region)

ARTD10 possesses several non-catalytic domains and motifs that are crucial for its diverse biological functions: mdpi.comresearchgate.net

RNA Recognition Motif (RRM): Located at the N-terminus (amino acids 11-85), the RRM is implicated in RNA binding. mdpi.com This suggests a potential role for ARTD10 in RNA metabolism or in cellular processes where RNA molecules are involved. mdpi.comresearchgate.net

Ubiquitin Interaction Motifs (UIMs): ARTD10 contains two UIMs (amino acids 650-667 and 673-690) located within a glutamic acid-rich region. mdpi.com These motifs are functional and enable ARTD10 to interact with ubiquitin chains. nih.govresearchgate.net Specifically, the UIMs have been shown to bind to K63-linked multiubiquitin chains. nih.gov This interaction is important for the role of ARTD10 in DNA damage tolerance, where it binds to ubiquitinated Proliferating Cell Nuclear Antigen (PCNA). nih.gov The UIMs also play a role in regulating the nuclear transport of the protein. researchgate.net

Nuclear Export Sequence (NES): A leucine-rich NES (amino acids 598-607) is responsible for the export of ARTD10 from the nucleus to the cytoplasm. mdpi.comresearchgate.net This sequence is recognized by the nuclear export receptor CRM1, and its activity can be inhibited by the drug Leptomycin B. researchgate.net The presence of an NES facilitates the shuttling of ARTD10 between the nucleus and cytoplasm, allowing it to perform functions in both compartments. researchgate.netnih.gov

Glycine-Rich Region: ARTD10 also contains a glycine-rich domain (amino acids 281-399). mdpi.com While the precise function of this region is not fully elucidated, glycine-rich domains are often involved in RNA binding. mdpi.com

Domain/MotifLocation (Amino Acids)Function
RNA Recognition Motif (RRM)11-85RNA binding
Glycine-Rich Region281-399Potentially involved in RNA binding
Nuclear Export Sequence (NES)598-607Mediates nuclear export
Ubiquitin Interaction Motifs (UIMs)650-667, 673-690Bind to ubiquitin chains (e.g., K63-linked)
ART Catalytic Domain818-1025Catalyzes mono-ADP-ribosylation

Potential Role of Dimerization in Catalytic Activity

The catalytic activity of some PARP family members, such as PARP1, is influenced by dimerization. nih.govnih.gov However, studies suggest that the catalytic domain of ARTD10 is active as a monomer. In contrast to enzymes like PARP15, where dimerization is a prerequisite for catalytic activity, the auto-modification of the ARTD10 ART domain increases linearly with its concentration, which is characteristic of a monomeric enzyme. biorxiv.org Structural data of the ARTD10 catalytic fragment also indicate a monomeric state. rcsb.org This suggests that ARTD10 does not require dimerization for its enzymatic function, distinguishing its regulatory mechanism from that of other PARP enzymes. biorxiv.org

Substrate Identification and Characterization of ARTD10/PARP10

The functional roles of ARTD10 (also known as PARP10) are intrinsically linked to its enzymatic activity as a mono-ADP-ribosyltransferase. Identifying the proteins that serve as substrates for this modification is crucial to understanding its cellular pathways. A variety of techniques, including protein microarrays and co-immunoprecipitation, have been employed to uncover the landscape of ARTD10 targets. frontiersin.org

General Overview of Identified Substrates (e.g., kinases, PCNA, GAPDH)

An expansive screening for ARTD10 substrates was conducted using protein microarrays, which led to the identification of over 70 potential targets. nih.gov A significant finding from this large-scale screen was the notable enrichment of kinases among the identified substrates, suggesting a major role for ARTD10 in regulating signaling pathways. oulu.fi This method provided the first broad look at the potential interactome of ARTD10, paving the way for more detailed validation and functional studies of individual substrates. nih.gov

Among the validated and extensively studied substrates are key cellular proteins such as the kinase Glycogen Synthase Kinase 3β (GSK3β) and the DNA replication and repair scaffold protein, Proliferating Cell Nuclear Antigen (PCNA). nih.govresearchwithrutgers.com While Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a common cellular protein, the primary focus of ARTD10 substrate identification has been on proteins involved in signaling and DNA damage response. Initial large-scale screens have highlighted a diverse range of potential targets, but further validation is required for many. nih.gov The identification of these substrates underscores the involvement of ARTD10 in critical cellular processes, including signal transduction and the maintenance of genomic stability. nih.govnih.gov

Specific Substrate ADP-Ribosylation Profiles

Glycogen Synthase Kinase 3β (GSK3β) has been identified and validated as a significant substrate of ARTD10. nih.govnih.gov The mono-ADP-ribosylation of GSK3β by ARTD10 has a direct regulatory effect on its enzymatic function. researchgate.net

Research Findings on GSK3β ADP-Ribosylation by ARTD10:

FindingDescriptionReference
Inhibition of Kinase Activity Mono-ADP-ribosylation by ARTD10 inhibits the kinase activity of GSK3β. This has been demonstrated in vitro using recombinant proteins. nih.govnih.gov
Non-Competitive Inhibition The inhibition of GSK3β kinase activity by ARTD10-mediated mono-ADP-ribosylation occurs through a non-competitive mechanism. nih.govnih.gov
Cellular Effects Manipulating ARTD10 levels in cells directly impacts GSK3β activity. Overexpression of ARTD10 leads to decreased GSK3β activity, while the knockdown of ARTD10 results in an increase in its activity. nih.govnih.gov
Signaling Implications These findings provide the first evidence of endogenous mono-ADP-ribosylation acting as a regulatory mechanism in intracellular signaling pathways involving GSK3β. nih.gov

This regulation of GSK3β, a kinase with a multitude of downstream targets, positions ARTD10 as a modulator of various cellular processes, including metabolism and cell proliferation. nih.govresearchgate.net

ARTD10 was first discovered as a protein that interacts with the oncoprotein c-MYC. researchgate.netbiorxiv.org This interaction has functional consequences, as ARTD10 has been shown to inhibit the transformation of rat embryonic fibroblasts that is mediated by c-MYC and E1A. researchgate.net While the interaction is well-established, the specific details of c-MYC mono-ADP-ribosylation by ARTD10 and its direct impact on c-MYC function are areas of ongoing investigation. The initial identification of ARTD10 as a c-MYC-interacting protein with poly(ADP-ribose) polymerase activity highlighted its potential role in cancer biology. researchgate.net

ARTD10 plays a crucial role in the regulation of the NF-κB signaling pathway through its interaction with and modification of NEMO (NF-κB essential modulator), also known as IKKγ. researchgate.netnih.gov ARTD10-mediated mono-ADP-ribosylation of NEMO acts as an inhibitory signal in this pathway. researchgate.net

Upon stimulation by signals such as interleukin-1β (IL-1β) or tumor necrosis factor-α (TNFα), ARTD10 interferes with the K63-linked poly-ubiquitination of NEMO, which is a critical step for the activation of the IKK complex and downstream NF-κB signaling. researchgate.netnih.gov This inhibitory function is dependent on both the catalytic activity of ARTD10 and its ubiquitin-interaction motifs, which bind to K63-linked poly-ubiquitin chains. nih.gov By mono-ADP-ribosylating NEMO, ARTD10 prevents its necessary ubiquitination, thereby suppressing the activation of NF-κB and the expression of its target genes. researchgate.net This demonstrates a significant cross-talk between two major post-translational modifications: mono-ADP-ribosylation and ubiquitination. nih.gov

A pivotal interaction has been identified between ARTD10 and Proliferating Cell Nuclear Antigen (PCNA), a central protein in DNA replication and repair. nih.govnih.gov This interaction is crucial for the cellular response to DNA damage and the maintenance of genomic stability. nih.govresearchwithrutgers.com

Key Research Findings on ARTD10 and PCNA Interaction:

FindingDescriptionReference
Direct Interaction via PIP-box ARTD10 contains a PCNA-interacting peptide (PIP) box, which mediates a direct physical interaction with PCNA. This interaction is enhanced following DNA damage induced by UV irradiation. nih.gov
Role in DNA Damage Tolerance The interaction between ARTD10 and PCNA is required for DNA damage tolerance. Knockdown of ARTD10 results in hypersensitivity to DNA damaging agents. nih.govnih.gov
Involvement in Translesion Synthesis (TLS) ARTD10 is necessary for efficient translesion DNA synthesis, a pathway that allows the replication machinery to bypass DNA lesions. The catalytic activity of ARTD10 is essential for this function. nih.gov
Interaction with Ubiquitinated PCNA ARTD10 interacts more strongly with ubiquitinated PCNA. This suggests a role for ARTD10 in the processes downstream of PCNA ubiquitination, which is a key signal for the recruitment of DNA damage tolerance factors. nih.gov
Genomic Stability By participating in the PCNA-dependent DNA damage response, ARTD10 contributes to the overall maintenance of genomic stability. nih.govnih.gov

The mono-ADP-ribosylation activity of ARTD10 is implicated in this novel PCNA-linked mechanism for genome protection, representing one of the first instances of this post-translational modification being directly involved in DNA repair processes. nih.govnih.gov

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has been identified as a novel substrate and interaction partner of ARTD10/PARP10. repec.orgmdpi.comresearchgate.net This interaction is not merely transient; ARTD10/PARP10 actively recruits GAPDH into distinct cytosolic, membrane-free structures. repec.orgresearchgate.net The catalytic activity of ARTD10/PARP10 is essential for this recruitment, as inhibition of the enzyme or reduction of cellular NAD+ levels leads to the disappearance of GAPDH from these cytosolic bodies. repec.orgresearchgate.net

The interaction between endogenous ARTD10 and GAPDH has been confirmed in cells that naturally express significant levels of ARTD10, such as HL60 cells. researchgate.net Co-immunoprecipitation experiments in these cells have demonstrated a clear association between the two proteins. researchgate.net Further studies have shown that ARTD10-dependent ADP-ribosylation of GAPDH occurs within these cytoplasmic bodies. researchgate.net

The functional consequence of this interaction and modification is linked to cellular metabolism and stress responses. The recruitment of GAPDH into these structures is dependent on the enzymatic activity of ARTD10/PARP10. repec.orgresearchgate.net When the catalytic domain of ARTD10/PARP10 is overexpressed alone, it forms stress granules and recruits GAPDH into them. repec.orgresearchgate.net This suggests a role for ARTD10/PARP10 in modulating the non-glycolytic functions of GAPDH, particularly in response to cellular stress.

Histones

Histones, the primary protein components of chromatin, are known substrates for ADP-ribosylation, a post-translational modification that plays a crucial role in chromatin remodeling and DNA damage repair. repec.orgyoutube.com While PARP1 is the most studied enzyme in this context, ARTD10/PARP10 has also been shown to mono-ADP-ribosylate (MARylate) histones. nih.govresearchgate.net Specifically, ARTD10/PARP10 can modify core histones, although it does not appear to ADP-ribosylate the transcription factors Myc or Max. researchgate.net

Research has demonstrated that ARTD10/PARP10 can MARylate histone H3.1. nih.gov Interestingly, the extensive auto-MARylation of ARTD10/PARP10 does not appear to affect its ability to modify histones, suggesting that these two processes may be independently regulated or that auto-modification serves a different regulatory purpose than controlling substrate activity. nih.gov The modification of histones by ARTD10/PARP10 points to its potential involvement in the regulation of chromatin structure and gene expression, adding another layer of complexity to the functions of this mono-ADP-ribosyltransferase.

Regulation of ARTD10/PARP10 Activity

The enzymatic activity of ARTD10/PARP10 is intricately regulated through various mechanisms, including post-translational modifications and auto-ADP-ribosylation. These regulatory processes ensure that its catalytic activity is appropriately controlled in response to cellular signals and conditions.

Post-Translational Modifications Affecting ARTD10/PARP10 Activity

Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of proteins, and ARTD10/PARP10 is no exception. biorxiv.org One of the key PTMs regulating ARTD10/PARP10 is ubiquitylation. A novel form of dual modification, termed mono-ADP-ribosyl ubiquitylation (MARUbylation), has been discovered on ARTD10/PARP10. biorxiv.orgembopress.org This process involves the attachment of K11-linked polyubiquitin (B1169507) chains to the mono-ADP-ribose moiety on ARTD10/PARP10. biorxiv.org Mechanistic studies have revealed that this MARUbylation targets ARTD10/PARP10 for proteasomal degradation, thereby providing a mechanism for regulating its protein turnover. biorxiv.org

The interplay between ADP-ribosylation and ubiquitylation is complex. For instance, ARTD10/PARP10 possesses ubiquitin-interacting motifs (UIMs) that can bind to polyubiquitin chains, potentially influencing its interaction with other proteins in signaling pathways like the NF-κB pathway. biorxiv.org The auto-MARylation of ARTD10/PARP10 may also be recognized by other proteins, such as ARTD8/PARP14, leading to the formation of protein complexes. mdpi.com

Mechanisms of Auto-ADP-Ribosylation

ARTD10/PARP10 exhibits robust auto-mono-ADP-ribosylation (auto-MARylation) activity. nih.gov This automodification is a prominent feature of the enzyme and is thought to play a significant regulatory role. Studies using its isolated catalytic domain have revealed that ARTD10/PARP10 can auto-MARylate at eight or more different acceptor residues in a seemingly random order. nih.gov

Interactive Data Table: Substrates of ARTD10/PARP10

SubstrateCellular FunctionKey Findings
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Glycolysis, cellular stress responseARTD10/PARP10 ADP-ribosylates GAPDH and recruits it to cytosolic bodies/stress granules. repec.orgmdpi.comresearchgate.netresearchgate.net
Histones (e.g., H3.1) Chromatin structure, gene regulationARTD10/PARP10 mono-ADP-ribosylates core histones. nih.govresearchgate.net
RAN Nucleocytoplasmic transportIdentified as a substrate of ARTD10/PARP10. nih.gov

Interactive Data Table: Regulation of ARTD10/PARP10 Activity

Regulatory MechanismDescriptionFunctional Consequence
Post-Translational Modifications (MARUbylation) Dual modification involving K11-linked polyubiquitylation of the mono-ADP-ribose moiety. biorxiv.orgembopress.orgTargets ARTD10/PARP10 for proteasomal degradation, regulating its protein turnover. biorxiv.org
Auto-ADP-Ribosylation Multi-site mono-ADP-ribosylation on the ARTD10/PARP10 protein itself. nih.govLikely regulates intramolecular interactions or protein-protein binding rather than catalytic activity towards other substrates. nih.gov

Cellular Roles and Signaling Pathways Modulated by Artd10/parp10 in Pre Clinical Models

Role in DNA Damage Response and Genomic Stability Maintenance

The mono-ADP-ribosyltransferase ARTD10, also known as PARP10, plays a significant role in maintaining genomic stability, particularly in the context of DNA damage response and replication stress. nih.govcambridge.orgfrontiersin.org Its functions are intricately linked to key cellular processes that ensure the faithful replication and repair of the genome.

Interaction with Proliferating Cell Nuclear Antigen (PCNA) and DNA Damage Tolerance

ARTD10 has been identified as a crucial binding partner of Proliferating Cell Nuclear Antigen (PCNA), a central regulator of DNA replication and repair. nih.govnih.gov This interaction is mediated through a PCNA-interacting peptide (PIP) box found in ARTD10. nih.govresearchgate.net The binding of ARTD10 to PCNA is enhanced in response to DNA damage, such as that induced by UV irradiation, suggesting a direct role in the DNA damage response. nih.gov

The interaction between ARTD10 and PCNA is fundamental for DNA damage tolerance. nih.govnih.gov Cells depleted of ARTD10 exhibit hypersensitivity to DNA-damaging agents that cause replication fork stalling, including hydroxyurea (B1673989) (HU) and mitomycin C (MMC). nih.gov This indicates that ARTD10 is a novel factor in maintaining genomic stability, required for cellular resistance to agents that impede DNA replication. nih.gov The interaction is specific to ubiquitinated forms of PCNA, a modification that occurs at stalled replication forks. nih.govoncotarget.com

Interacting ProteinsKey FindingsSignificance in DNA Damage Tolerance
ARTD10 and PCNAARTD10 contains a PIP-box that mediates direct interaction with PCNA. nih.govresearchgate.net This interaction is independent of PARP1. nih.govEssential for cellular resistance to DNA damaging agents that stall replication forks. nih.gov
ARTD10 and Ubiquitinated PCNAARTD10 specifically binds to ubiquitinated PCNA via its UIM and PIP domains. nih.govfrontiersin.orgFacilitates the recruitment of translesion synthesis (TLS) polymerases to bypass DNA lesions. nih.govresearchgate.net

Influence on Translesion DNA Synthesis (TLS) Pathways

ARTD10 plays a critical role in promoting translesion DNA synthesis (TLS), a DNA damage tolerance mechanism that allows replication to proceed across DNA lesions. nih.govnih.gov This process involves the recruitment of specialized, low-fidelity DNA polymerases to stalled replication forks, a step orchestrated by the mono-ubiquitination of PCNA. nih.govnih.gov

Depletion of ARTD10 leads to defective TLS, highlighting its requirement for this pathway. nih.gov The catalytic activity of ARTD10 is likely necessary for its function in TLS, as a catalytically inactive mutant fails to promote this process. nih.gov By interacting with ubiquitinated PCNA, ARTD10 facilitates the recruitment of TLS polymerases, such as REV1, to sites of DNA damage, thereby enabling the bypass of replication-blocking lesions. nih.govoup.com This function positions ARTD10 as a key regulator of a PCNA-dependent mechanism for protecting the genome. nih.gov

Modulation of Replication Fork Progression and Stability under Stress Conditions

ARTD10 is instrumental in modulating the progression and stability of replication forks, especially under conditions of replication stress. nih.govoup.com Replication stress, characterized by the slowing or stalling of replication forks, is a major source of genomic instability. oup.com ARTD10 helps to alleviate this stress by promoting the restart of stalled replication forks. cambridge.orgoup.com

Overexpression of ARTD10 has been shown to increase resistance to replication stress induced by agents like hydroxyurea. oup.com It promotes the elongation of replication tracts even in the presence of such stressors, indicating its role in facilitating DNA synthesis under adverse conditions. oup.com Conversely, the loss of ARTD10 impairs resistance to replication stress and reduces the ability of cells to recover from replication fork stalling. nih.govoup.com This suggests that ARTD10 contributes to the maintenance of replication fork integrity, preventing their collapse into DNA double-strand breaks. nih.govoup.com

Consequences for Genomic Instability

Given its central role in DNA damage tolerance and replication fork stability, the dysregulation of ARTD10 has significant consequences for genomic instability. nih.govcambridge.org Depletion of ARTD10 leads to an increase in genomic instability, a hallmark of cancer. nih.govfrontiersin.org This is a direct result of its impaired ability to handle DNA damage and replication stress, leading to an accumulation of DNA lesions and potentially chromosomal aberrations. nih.govresearchgate.net

The collaboration between ARTD10 and PCNA is a key mechanism for protecting the genome from alterations. nih.govnih.gov By promoting TLS and the restart of stalled replication forks, ARTD10 helps to prevent the collapse of these forks, which can lead to more severe forms of DNA damage and genomic rearrangements. cambridge.orgoup.com Therefore, ARTD10 functions as a guardian of genomic integrity, and its loss can contribute to the development of diseases characterized by genomic instability. nih.govfrontiersin.org

Regulation of Cell Proliferation and Apoptosis

ARTD10 is implicated in the fundamental cellular processes of proliferation and apoptosis, often in a manner dependent on its catalytic activity. oncotarget.commdpi.comfrontiersin.org Overexpression of wild-type ARTD10, but not its catalytically inactive mutant, has been shown to inhibit cell proliferation and induce apoptosis. oulu.fimdpi.com This suggests that the mono-ADP-ribosylation of specific substrates by ARTD10 is a key mechanism through which it exerts these effects. mdpi.com

Studies have demonstrated that ARTD10 can promote cellular proliferation and tumorigenesis by alleviating replication stress. oup.comuniprot.org This seemingly contradictory role may be context-dependent, with ARTD10's influence on proliferation being linked to its ability to help cancer cells overcome the inherent replication stress associated with rapid division. oup.com For instance, loss of ARTD10 in HeLa cancer cells has been shown to reduce their tumorigenic activity. uniprot.org Conversely, silencing of ARTD10 in certain cancer cell lines, such as MCF7 and CaCo2, decreased their proliferation rate. plos.org

ARTD10 has also been linked to caspase-dependent apoptosis. nih.gov The pro-apoptotic function of ARTD10 can be interfered with by caspase-dependent cleavage of the enzyme itself. oncotarget.com Furthermore, a small-molecule inhibitor of ARTD10, OUL35, has been shown to rescue cells from ARTD10-induced apoptosis, confirming the role of its enzymatic activity in this process. oulu.fimedchemexpress.com

In some contexts, depletion of ARTD10 has been observed to enhance apoptosis in cancer cells. frontiersin.org This suggests a complex and potentially cell-type-specific role for ARTD10 in regulating the balance between cell survival and death.

Impact on Cell Cycle Progression (e.g., G1/S Transition)

ARTD10/PARP10 has been identified as a crucial regulator of cell cycle progression. abcam.com It has been proposed to be important for the G1/S cell cycle transition. nih.govoup.com In the nucleus, nucleolar PARP10 has been shown to be required for the transition from the G1 to the S phase of the cell cycle. frontiersin.org Furthermore, research indicates that the genetic ablation, protein depletion, or pharmacological inhibition of PARP10 can cause a delay in the G2/M transition of the cell cycle. mdpi.com This is mediated, at least in part, through the mono-ADP-ribosylation and subsequent activation of the mitotic kinase Aurora-A during the G2/M transition. mdpi.comnih.gov

Modulation of Cellular Proliferation Rate

ARTD10/PARP10 plays a significant role in modulating cellular proliferation. oulu.fimdpi.com Overexpression of ARTD10 has been shown to inhibit cell proliferation, primarily by inducing apoptosis. acs.orgnih.gov Conversely, the depletion of PARP10 in certain cancer cell lines, such as MCF7 and CaCo2, has been shown to decrease the proliferation rate. nih.gov This effect was correlated with an increased expression of enzymes that counter the Warburg effect, including Foxo1, PGC-1α, IDH2, and fumarase. nih.gov Additionally, PARP10 has been found to promote cellular proliferation by alleviating replication stress. mdpi.com

In various cancer models, the role of PARP10 in proliferation is complex and appears to be context-dependent. For instance, in hepatocellular carcinoma, PARP10-mediated mono-ADP-ribosylation of the cell-cycle kinase PLK1 inhibits its kinase activity and oncogenic functions, thereby suppressing proliferation. nih.gov However, in other contexts, PARP10 is overexpressed and promotes tumorigenesis. oup.com The silencing of PARP10 has been shown to hamper the PI3K and MAPK signaling pathways, which are critical for cancer cell proliferation and metastasis. frontiersin.org

Table 1: Impact of ARTD10/PARP10 Modulation on Cellular Proliferation

Cell Line Modulation of ARTD10/PARP10 Effect on Proliferation Associated Findings
MCF7 (Breast Cancer) Depletion (shRNA) Decreased Increased expression of anti-Warburg enzymes. nih.gov
CaCo2 (Colorectal Cancer) Depletion (shRNA) Decreased Increased expression of anti-Warburg enzymes. nih.gov
HeLa (Cervical Cancer) Overexpression Inhibited Induction of apoptosis. acs.orgnih.gov
RPE-1 (Non-transformed) Overexpression Promoted Alleviation of replication stress. oup.com
Hepatocellular Carcinoma Overexpression Suppressed Inhibition of PLK1 kinase activity. nih.gov
Oral Squamous Cell Carcinoma Silencing Hampered Inhibition of PI3K-AKT and MAPK signaling. frontiersin.org

Involvement in Apoptotic Pathways (e.g., Caspase-Dependent Apoptosis)

ARTD10/PARP10 is intricately involved in the regulation of apoptosis, or programmed cell death. nih.gov It has been shown to participate in caspase-dependent apoptosis. nih.govresearchgate.net The induction of wild-type ARTD10 protein has been found to inhibit cell proliferation primarily by inducing apoptosis. acs.orgnih.gov During this process, ARTD10 itself is targeted and cleaved by caspases, particularly caspase-6. nih.gov This cleavage, however, inhibits the pro-apoptotic activity of ARTD10, suggesting a negative feedback loop. nih.gov

The pro-apoptotic function of ARTD10 requires both its catalytic domain and its N-terminal RNA recognition motif to be physically linked. acs.orgnih.gov Furthermore, knockdown of ARTD10 has been shown to reduce the apoptotic response to DNA-damaging agents, indicating its role in sensitizing cells to such stress. acs.orgnih.gov A small-molecule inhibitor of ARTD10, known as OUL35, has been demonstrated to rescue cells from ARTD10-induced cell death. researchgate.netnih.gov

Influence on Cellular Metabolism and Bioenergetics

Recent studies have highlighted the influence of ARTD10/PARP10 on cellular metabolism and the intricate processes of bioenergetics. mdpi.com

Modulation of Mitochondrial Oxidative Metabolism

Pre-clinical evidence strongly suggests that ARTD10/PARP10 modulates mitochondrial oxidative metabolism. nih.govnih.gov Depletion of PARP10 using specific shRNAs has been shown to increase mitochondrial oxidative capacity in various cancer cell models, including breast, cervical, colorectal, and exocrine pancreas cancer. nih.govnih.gov This enhanced oxidative capacity was accompanied by a decrease in mitochondrial superoxide (B77818) production and an increased expression of antioxidant genes, indicating lower oxidative stress. nih.govnih.gov The improved mitochondrial function coincided with increased activation of AMPK (AMP-activated protein kinase). nih.govnih.gov

Impact on Mitochondrial Biogenesis

ARTD10/PARP10 also appears to influence mitochondrial biogenesis, the process of generating new mitochondria. nih.govnih.gov Studies have shown that PARP10 expression decreases during fasting, a condition known to increase mitochondrial biogenesis. nih.govnih.gov In line with this, the silencing of PARP10 in HeLa and Capan2 cells led to an increase in cellular mitochondrial DNA content, a marker for mitochondrial biogenesis. nih.gov

Regulation of Fatty Acid Oxidation

There is a clear link between ARTD10/PARP10 levels and the regulation of fatty acid oxidation. nih.govnih.gov Lower expression of PARP10 is associated with an increase in fatty acid oxidation. nih.govnih.gov In cellular models, the silencing of PARP10 enhanced fatty acid oxidation, as measured by oxygen consumption blocked by etomoxir, an inhibitor of this process. nih.gov This effect was statistically significant in HeLa and Capan2 cells. nih.gov

Table 2: Effects of ARTD10/PARP10 Silencing on Cellular Metabolism

Cell Line Effect on Mitochondrial Oxidative Capacity Effect on Mitochondrial DNA Content Effect on Fatty Acid Oxidation
MCF7 (Breast Cancer) No significant change Not significant increase Enhanced (not statistically significant)
HeLa (Cervical Cancer) Enhanced Increased Enhanced (statistically significant)
CaCo2 (Colorectal Cancer) Enhanced Not significant increase Enhanced (not statistically significant)
Capan2 (Pancreatic Cancer) Enhanced Increased Enhanced (statistically significant)

Interplay with Metabolic Regulators

Research indicates that ARTD10/PARP10 is a significant player in cellular metabolism. nih.govnih.gov Silencing of ARTD10/PARP10 in various cancer cell lines has been shown to enhance mitochondrial oxidative capacity. nih.govnih.gov This improvement is associated with increased activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov

Depletion of ARTD10/PARP10 also leads to an increased expression of enzymes that counter the Warburg effect, a phenomenon where cancer cells favor glycolysis even in the presence of oxygen. nih.govnih.gov These anti-Warburg enzymes include Forkhead box protein O1 (Foxo1), Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Isocitrate dehydrogenase 2 (IDH2), and fumarase. nih.govnih.govscispace.com Furthermore, lower expression of ARTD10/PARP10 is linked to decreased mitochondrial superoxide production and increased fatty acid oxidation. nih.govnih.gov Notably, ARTD10/PARP10 expression has been observed to decrease during fasting, a state known to boost mitochondrial biogenesis. nih.govnih.gov

Table 1: ARTD10/PARP10 and Metabolic Regulation

Metabolic Regulator Effect of ARTD10/PARP10 Depletion/Lower Expression Reference
AMPK Increased activation nih.gov, nih.gov
Foxo1 Increased expression nih.gov, nih.gov
PGC-1α Increased expression nih.gov, nih.gov
IDH2 Increased expression nih.gov, nih.gov
Fumarase Increased expression nih.gov, nih.gov

Glycolytic Pathway Regulation via GAPDH ADP-Ribosylation

ARTD10/PARP10 directly influences the glycolytic pathway through its interaction with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comrepec.orgresearchgate.net GAPDH is a crucial enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. mdpi.com ARTD10/PARP10 has been identified as a novel substrate of ARTD10, which mono-ADP-ribosylates it. mdpi.com This modification leads to the recruitment of GAPDH into distinct cytosolic, membrane-free structures. mdpi.commdpi.com The catalytic activity of ARTD10/PARP10 is essential for this recruitment, as inhibiting the enzyme's activity results in the release of GAPDH from these bodies. mdpi.comresearchgate.net

Contribution to Signal Transduction and Immune Response

Regulation of NF-κB Signaling Pathways

ARTD10/PARP10 is a key regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is vital for immune and inflammatory responses. mdpi.comnih.govfrontiersin.org It inhibits the activation of NF-κB in response to stimuli like interleukin-1β and tumor necrosis factor-α. nih.gov This inhibition is dependent on both the catalytic activity of ARTD10/PARP10 and its ability to bind to K63-linked poly-ubiquitin chains via its ubiquitin-interaction motifs. mdpi.comnih.gov Mechanistically, ARTD10/PARP10 interferes with the poly-ubiquitination of NF-κB essential modulator (NEMO), a key component of the NF-κB pathway. mdpi.comnih.gov ARTD10/PARP10 directly interacts with and mono-ADP-ribosylates NEMO, thereby preventing its K63-poly-ubiquitination and dampening the downstream signaling cascade. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Modulation of Kinase Activities (e.g., GSK3β)

ARTD10/PARP10 has been shown to modulate the activity of several kinases, with Glycogen synthase kinase 3 beta (GSK3β) being a notable example. nih.govmdpi.com GSK3β is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation. mdpi.commdpi.com ARTD10/PARP10 can mono-ADP-ribosylate GSK3β, leading to the inhibition of its kinase activity. nih.govmdpi.commdpi.com Conversely, knocking down ARTD10/PARP10 results in increased GSK3β kinase activity. oulu.fi This regulatory interaction suggests a role for ARTD10/PARP10 in pathways governed by GSK3β, such as the Wnt/β-catenin signaling pathway. mdpi.com

Table 2: Kinases Modulated by ARTD10/PARP10

Kinase Effect of ARTD10/PARP10-mediated ADP-ribosylation Reference
GSK3β Inhibition of kinase activity mdpi.com, nih.gov, mdpi.com
Aurora-A Enhancement of kinase activity mdpi.com

Emerging Roles in Immunity

Beyond its well-established role in NF-κB signaling, ARTD10/PARP10 is increasingly recognized for its broader functions in the immune response. oulu.firesearchgate.net Its ability to modulate key signaling pathways like NF-κB underscores its importance in controlling inflammation. frontiersin.orgfrontiersin.org The intricate regulation of ubiquitination and ADP-ribosylation by ARTD10/PARP10 provides a sophisticated mechanism for fine-tuning immune responses to various stimuli. nih.govfrontiersin.org The development of selective inhibitors for ARTD10/PARP10 is crucial for further exploring its specific roles in various immune processes and its potential as a therapeutic target in inflammatory diseases. oulu.fi

Subcellular Localization and Formation of Membrane-Free Cell Bodies

ARTD10/PARP10 exhibits dynamic subcellular localization, shuttling between the cytoplasm and the nucleus. mdpi.comresearchgate.net This movement is regulated by a nuclear export sequence and a region that facilitates nuclear import. mdpi.comresearchgate.net Under basal conditions, it is predominantly found in the cytoplasm. nih.gov

A striking feature of ARTD10/PARP10 is its ability to form discrete, dynamic, membrane-free bodies within the cytoplasm. mdpi.comresearchgate.net These structures are not static and can also be observed in the nucleus. researchgate.net Research has shown that these bodies contain poly-ubiquitin and partially co-localize with p62/SQSTM1, a receptor for poly-ubiquitin. researchgate.net As mentioned previously, ARTD10/PARP10 can recruit its substrate, GAPDH, into these cytosolic bodies in a manner dependent on its catalytic activity. mdpi.commdpi.com Overexpression of the catalytic domain of ARTD10/PARP10 alone is sufficient to sequester GAPDH into stress granules, a type of membrane-less organelle. mdpi.comrepec.org The formation of these bodies and the sequestration of key proteins within them represent a novel mechanism by which ARTD10/PARP10 can regulate cellular processes.

Cytosolic and Nuclear Localization Dynamics

ARTD10/PARP10 is a highly dynamic protein characterized by its ability to shuttle between the cytoplasm and the nucleus. researchgate.netnih.gov Under normal, non-stressed cellular conditions, ARTD10/PARP10 is predominantly found in the cytosol. plos.org This localization is regulated by a Crm1-dependent nuclear export sequence (NES). researchgate.netnih.gov

While ARTD10/PARP10 possesses a region that facilitates its entry into the nucleus, it lacks a conventional nuclear localization signal (NLS). researchgate.netmdpi.com This non-classical sequence results in a roughly equal distribution of the protein between the cytosolic and nuclear compartments when it is not being actively exported. researchgate.netnih.gov This dynamic shuttling allows ARTD10/PARP10 to interact with proteins in both cellular compartments, including its documented interaction with the oncoprotein c-Myc within the nucleus. researchgate.netnih.gov

Within both the cytoplasm and the nucleus, ARTD10/PARP10 can be observed forming distinct, dynamic bodies. researchgate.net These structures are not static and rapidly exchange ARTD10/PARP10 subunits. researchgate.netnih.gov

FeatureDescriptionSource
Primary Localization Predominantly cytosolic in quiescent cells. plos.org
Nuclear Export Mediated by a Crm1-dependent nuclear export sequence (NES). researchgate.netnih.gov
Nuclear Import Facilitated by a non-conventional nuclear localization sequence. researchgate.netmdpi.com
Distribution Shuttles between and is found in both cytoplasm and nucleus. researchgate.netnih.gov
Subcellular Structures Forms dynamic bodies in both the cytoplasm and nucleus. researchgate.netacs.org

Recruitment into Cytosolic Membrane-Free Cell Bodies and Stress Granules

ARTD10/PARP10 plays a significant role in the formation of cytosolic, membrane-free structures, including stress granules (SGs). mdpi.comrepec.orgresearchgate.net Overexpression of ARTD10/PARP10 leads to the formation of well-defined cytosolic bodies. mdpi.comrepec.org These bodies have been identified as rounded, membrane-free structures through immuno-electron microscopy. mdpi.comresearchgate.net

A key function of ARTD10/PARP10 in these bodies is the recruitment of other proteins, a process dependent on its catalytic activity. mdpi.comrepec.orgresearchgate.net For instance, the glycolytic enzyme GAPDH has been identified as a novel cellular target for ARTD10/PARP10. mdpi.comrepec.orgresearchgate.net ARTD10/PARP10 mono-ADP-ribosylates GAPDH, leading to its recruitment into these cytosolic bodies. mdpi.com The catalytic activity of ARTD10/PARP10 is essential for this recruitment, as inhibition of the enzyme results in the disappearance of GAPDH from these structures. mdpi.comrepec.orgresearchgate.net

Furthermore, ARTD10/PARP10 is critical for the initiation of stress granule assembly. nih.gov Stress granules are cytoplasmic condensates that form in response to cellular stress. nih.gov The core stress granule component, G3BP1, has been identified as a substrate for ARTD10/PARP10. nih.gov The mono-ADP-ribosylation of G3BP1 by ARTD10/PARP10 is a crucial step that initiates the formation of the RNA-enriched condensates that constitute stress granules. nih.gov Interestingly, while ARTD10/PARP10 itself only adds a single ADP-ribose unit, G3BP1 can be further poly-ADP-ribosylated, suggesting ARTD10/PARP10 may act as a scaffold for further protein recruitment. nih.gov

The formation of these ARTD10/PARP10-dependent bodies can also involve interactions with other cellular components. These bodies have been found to contain poly-ubiquitin and partially co-localize with structures containing the poly-ubiquitin receptor p62/SQSTM1. researchgate.netacs.org This co-localization is dependent on the ubiquitin-associated domain of p62. researchgate.net

FindingDescriptionSource
Formation of Cytosolic Bodies Overexpression of ARTD10/PARP10 induces the formation of membrane-free cytosolic bodies. mdpi.comrepec.orgresearchgate.net
Recruitment of GAPDH ARTD10/PARP10 mono-ADP-ribosylates and recruits GAPDH into cytosolic bodies. This recruitment is dependent on ARTD10/PARP10's catalytic activity. mdpi.comrepec.orgresearchgate.net
Initiation of Stress Granules ARTD10/PARP10 is critical for initiating stress granule formation by mono-ADP-ribosylating the core component G3BP1. nih.gov
Interaction with p62/SQSTM1 ARTD10/PARP10 bodies contain poly-ubiquitin and co-localize with the poly-ubiquitin receptor p62/SQSTM1. researchgate.netacs.org

Artd10/parp10 in 1 As a Chemical Probe for Artd10/parp10 Research

Mechanism of ARTD10/PARP10 Inhibition by Artd10/parp10-IN-1

Enzymatic Inhibition Profile

This compound, also known as compound 23, is a potent but non-selective inhibitor of several ADP-ribosyltransferases (ARTDs), commonly known as poly(ADP-ribose) polymerases (PARPs) immunomart.orgmedchemexpress.com. Its inhibitory activity has been characterized against a panel of these enzymes, revealing varying degrees of potency. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness against ARTD10/PARP10 and other related enzymes immunomart.orgcore.ac.uk.

Enzymatic Inhibition Profile of this compound
EnzymeIC50 (μM)
ARTD10/PARP100.8 immunomart.org
ARTD8/PARP141.6 immunomart.org
ARTD7/PARP151.7 immunomart.org
ARTD1/PARP14.4 immunomart.org

Another compound, Artd10/parp10-IN-2 (compound 19), also demonstrates inhibitory activity against ARTD10/PARP10 and ARTD1/PARP1 with IC50 values of 2.0 μM and 9.7 μM, respectively immunomart.orgimmunomart.com. The non-selective nature of these inhibitors highlights the importance of careful experimental design and interpretation when studying the specific roles of ARTD10/PARP10.

Modes of Inhibition

The primary mode of inhibition by this compound is through direct enzymatic inhibition. As a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimic, it competes with the natural substrate for the active site of the enzyme, thereby blocking its catalytic activity core.ac.uknih.gov. This direct inhibition prevents the transfer of ADP-ribose from NAD+ to target proteins, a process known as mono-ADP-ribosylation (MARylation) repec.org.

In addition to direct enzymatic inhibition, the activity of ARTD10/PARP10 can be modulated by cellular NAD+ levels. Treatments that reduce cellular NAD+ concentrations can lead to a loss of staining of ARTD10/PARP10-dependent cytosolic bodies, indicating a dependence on this co-substrate for its function and localization repec.org.

Utility of this compound in Dissecting ARTD10/PARP10 Functions

The use of chemical probes like this compound is crucial for understanding the complex roles of ARTD10/PARP10 in cellular processes.

Elucidating Catalytic Activity-Dependent vs. Independent Roles of ARTD10/PARP10

A key application of this compound is in distinguishing between the functions of ARTD10/PARP10 that require its catalytic activity and those that are independent of it. For instance, studies have shown that the overexpression of wild-type ARTD10/PARP10 can rescue mitotic entry defects in knockout cells, whereas a catalytically inactive mutant cannot mdpi.comnih.gov. This suggests that the catalytic activity of ARTD10/PARP10 is essential for its role in cell cycle progression. Pharmacological inhibition of ARTD10/PARP10 with specific inhibitors has been shown to impair the enrichment of mitotic cells, a phenotype that mirrors the effects of depleting the enzyme mdpi.com. Furthermore, the growth-inhibitory phenotype observed with ARTD10 overexpression is dependent on its catalytic activity nih.gov.

Investigating the Consequences of ARTD10/PARP10 Inhibition on Substrate Modification

This compound allows researchers to investigate the direct consequences of inhibiting ARTD10/PARP10's enzymatic activity on the modification of its substrates. ARTD10/PARP10 is known to catalyze the mono-ADP-ribosylation of various proteins, thereby regulating their function nih.govnih.gov. For example, the glycolytic enzyme GAPDH has been identified as a target for ARTD10/PARP10-mediated modification. Inhibition of ARTD10/PARP10 activity leads to the disappearance of GAPDH from cytosolic bodies where it co-localizes with the enzyme, indicating that its recruitment is dependent on the catalytic function of ARTD10/PARP10 repec.org. Similarly, the MARylation of Aurora-A by PARP10 is significantly reduced upon PARP10 depletion mdpi.com. By inhibiting the enzyme, researchers can study the downstream effects of preventing the modification of specific substrates and elucidate the role of MARylation in various signaling pathways.

Studying the Impact of ARTD10/PARP10 Activity on Cellular Phenotypes

By inhibiting ARTD10/PARP10, this compound provides a powerful tool to study the impact of this enzyme's activity on a wide range of cellular phenotypes. Inhibition of ARTD10/PARP10 has been shown to affect cell proliferation, with both knockdown and overexpression impacting normal cell growth nih.govplos.org. Specifically, silencing of PARP10 has been observed to decrease the proliferation rate in certain cancer cell lines plos.org. Furthermore, PARP10 has been implicated in the DNA damage response, and its knockdown can lead to genomic instability and hypersensitivity to DNA damage nih.govciteab.com. The enzyme also plays a role in regulating mitochondrial function and NF-κB signaling repec.orgplos.org. By using inhibitors like this compound, scientists can probe the involvement of ARTD10/PARP10's catalytic activity in these diverse cellular processes.

Specificity and Selectivity Considerations in ARTD Research

The utility of a chemical probe is intrinsically linked to its specificity and selectivity for its intended target. In the context of the diverse ADP-ribosyltransferase (ARTD) or poly(ADP-ribose) polymerase (PARP) family, achieving selectivity is a significant challenge due to structural conservation in the enzyme catalytic domains. The compound this compound serves as a case study for these considerations, particularly regarding its broad inhibitory profile.

Pan-Inhibitory Aspects and Off-Target Effects

This compound, also identified as compound 23 in foundational research, is characterized as a potent but non-selective PARP inhibitor. immunomart.orgszabo-scandic.com Its inhibitory activity is not restricted to ARTD10/PARP10 but extends to other PARP family members, including both mono-ADP-ribosyltransferases (mARTDs) and poly(ADP-ribose) polymerases. Specifically, it demonstrates significant potency against ARTD10/PARP10 with a half-maximal inhibitory concentration (IC50) of 0.8 μM. immunomart.orgszabo-scandic.com However, it also potently inhibits other mARTDs, such as ARTD8/PARP14 (IC50 of 1.6 μM) and ARTD7/PARP15 (IC50 of 1.7 μM). immunomart.orgszabo-scandic.com Furthermore, it displays inhibitory activity against the well-studied poly(ADP-ribose) polymerase ARTD1/PARP1, with an IC50 of 4.4 μM. immunomart.orgszabo-scandic.com This broad activity profile defines this compound as a pan-inhibitor, limiting its use as a selective probe to isolate the specific functions of ARTD10 in cellular systems.

Comparative Analysis with Other PARP Inhibitors (e.g., Olaparib, XAV-939, Talazoparib, Niraparib)

When compared to other PARP inhibitors, the distinct selectivity profile of this compound becomes evident. Clinically approved PARP inhibitors such as Olaparib, Talazoparib, and Niraparib were developed primarily to target PARP1 and PARP2, leveraging the concept of synthetic lethality in cancers with BRCA mutations. frontiersin.orgmdpi.com These inhibitors are highly potent against PARP1/2 but generally show less activity against other PARP family members. nih.gov Talazoparib, for instance, is recognized as a particularly potent PARP1/2 trapper, a mechanism that contributes to its cytotoxicity. mdpi.comnih.govnih.gov

XAV-939 presents a different selectivity profile, primarily inhibiting tankyrases (TNKS1/ARTD5 and TNKS2/ARTD6) and, to a lesser extent, PARP1 and PARP2. nih.govnih.govchemicalprobes.org Its primary utility is in studying the Wnt signaling pathway, which is modulated by tankyrases. nih.gov

This compound's profile is distinct from both the clinical PARP1/2 inhibitors and XAV-939. Its significant activity against multiple mARTDs (PARP10, PARP14, PARP15) in addition to PARP1 makes it a broad-spectrum inhibitor across different functional classes of the PARP family. immunomart.orgszabo-scandic.com This lack of specificity contrasts sharply with the targeted profiles of inhibitors like Olaparib or the tankyrase-focused activity of XAV-939.

InhibitorPrimary Target(s)ARTD1/PARP1 IC50ARTD10/PARP10 IC50Other Notable Targets (IC50)
This compoundmARTDs, PARP14.4 μM immunomart.orgszabo-scandic.com0.8 μM immunomart.orgszabo-scandic.comARTD8/PARP14 (1.6 μM), ARTD7/PARP15 (1.7 μM) immunomart.orgszabo-scandic.com
OlaparibPARP1, PARP2Potent (low nM range) nih.govnih.govLess PotentApproved for BRCA-mutated cancers frontiersin.orgmdpi.com
XAV-939TNKS1, TNKS2~1.2 µM chemicalprobes.orgLess PotentTNKS1/2 (low nM range) nih.govchemicalprobes.org
TalazoparibPARP1, PARP2Potent (low nM range) nih.govnih.govLess PotentStrong PARP-trapping ability nih.govnih.gov
NiraparibPARP1, PARP2Potent (low nM range) nih.govdundee.ac.ukLess PotentApproved for maintenance therapy in ovarian cancer dundee.ac.ukmdpi.com

Implications for the Development of More Selective Chemical Probes for mARTDs

The pan-inhibitory nature of compounds like this compound underscores a critical challenge in the field: the development of truly selective chemical probes for individual mARTDs. oulu.fi The human genome contains 17 ARTDs, many of which are poorly characterized, partly due to the lack of selective tools to study them. oulu.firesearchgate.net The promiscuity of early inhibitors highlights the high degree of structural similarity within the nicotinamide (NAD+) binding pocket across the PARP family.

This challenge has spurred efforts to design next-generation probes with improved selectivity. Researchers have moved towards structure-based design and screening of diverse chemical libraries to identify novel scaffolds. oulu.firesearchgate.net The discovery of OUL35, for example, provided a more selective chemical probe for ARTD10. oulu.firesearchgate.net This compound was identified through screening and demonstrated greater than 12-fold selectivity for ARTD10 over other PARP family members tested. nih.gov Subsequent research has focused on exploiting subtle differences in the enzyme binding sites to achieve even greater selectivity. researchgate.netnih.gov The non-selective profile of this compound, therefore, serves as an important benchmark, illustrating the necessity of moving beyond simple NAD+ mimetics to develop sophisticated probes that can dissect the unique biological roles of each mARTD. oulu.fi

Pre Clinical Research Approaches and Methodologies Employing Artd10/parp10 in 1

Biochemical and Biophysical Assays for ARTD10/PARP10 Activity and Inhibition

In Vitro Enzymatic Assays (e.g., ADP-ribosylation assays)

In vitro ADP-ribosylation assays are fundamental in studying the enzymatic activity of ARTD10 (also known as PARP10) and the inhibitory effects of compounds like Artd10/parp10-IN-1. These assays directly measure the transfer of ADP-ribose from a donor molecule, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to a substrate protein.

A common method involves the use of a radiolabeled NAD+ molecule, [32P]-NAD+, which allows for the detection of ADP-ribosylated proteins via autoradiography. In a typical setup, purified recombinant ARTD10 enzyme is incubated with a substrate protein in a reaction buffer containing [32P]-NAD+. The reaction products are then separated by SDS-PAGE, and the incorporation of the radiolabel is visualized. This method has been used to demonstrate the auto-ADP-ribosylation of ARTD10 and its ability to modify other proteins. For instance, studies have shown that ARTD10 can mono-ADP-ribosylate (MARylate) substrates like protein kinase C delta (PKCδ) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.comresearchgate.net

The inhibitory potential of compounds is assessed by including them in the reaction mixture. A decrease in the radioactive signal from the ADP-ribosylated substrate in the presence of the inhibitor indicates its efficacy. This approach has been used to characterize the inhibitory activity of various compounds against ARTD10, such as the well-known PARP inhibitor PJ34, which was shown to inhibit ARTD10-mediated ADP-ribosylation of GAPDH in a dose-dependent manner. mdpi.com Similarly, chemiluminescent assay kits are commercially available to measure PARP10 activity, providing a non-radioactive alternative for high-throughput screening of inhibitors. bpsbioscience.com These kits often utilize a 96-well plate format where histone proteins are coated, and the activity of PARP10 is detected through a biotinylated NAD+ substrate and a streptavidin-HRP conjugate. bpsbioscience.com

Another variation of the in vitro assay is a two-step ADP-ribosylation/kinase assay. This has been employed to investigate the functional consequences of ARTD10-mediated MARylation on its substrates. For example, the effect of PARP10 on the kinase activity of Aurora-A was studied by first incubating purified PARP10 and Aurora-A, followed by the addition of a kinase inhibitor to stop the ADP-ribosylation reaction before assessing Aurora-A's kinase activity. mdpi.com

Assay TypeKey ComponentsPurposeFindings with Artd10/parp10
Radioactive ADP-ribosylation Assay Purified ARTD10, substrate protein (e.g., PKCδ, GAPDH), [32P]-NAD+To directly measure the catalytic activity and inhibition of ARTD10.Demonstrates auto-MARylation and MARylation of substrates. nih.govmdpi.com PJ34 inhibits ARTD10 activity in a dose-dependent manner. mdpi.com
Chemiluminescent Assay Recombinant PARP10, histone-coated plates, biotinylated NAD+, streptavidin-HRPHigh-throughput screening of PARP10 inhibitors.Provides a non-radioactive method to study enzyme kinetics and screen for small molecule inhibitors. bpsbioscience.com
Two-Step ADP-ribosylation/Kinase Assay Purified PARP10, kinase substrate (e.g., Aurora-A), ATPTo investigate the functional impact of MARylation on kinase activity.PARP10-mediated MARylation enhances the kinase activity of Aurora-A. mdpi.com

Binding Studies and Interaction Analysis (e.g., co-immunoprecipitation, GST-pulldown)

To understand the physical association between ARTD10/PARP10 and its interacting partners, researchers employ various binding assays. Co-immunoprecipitation (Co-IP) and GST-pulldown assays are two of the most common techniques used in this context.

Co-immunoprecipitation (Co-IP) is used to identify and validate protein-protein interactions within a cellular context. In this method, an antibody targeting a specific protein (the "bait") is used to pull down the protein from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down and can be identified by Western blotting. For example, Co-IP experiments have been crucial in demonstrating the interaction between endogenous PARP10 and Proliferating Cell Nuclear Antigen (PCNA) in HeLa cells. nih.gov This interaction was found to increase following UV irradiation, suggesting a role in the DNA damage response. nih.gov Similarly, the interaction between PARP10 and GAPDH has been confirmed through Co-IP in HL60 cells. mdpi.comresearchgate.net

GST-pulldown assays are an in vitro method used to confirm direct protein-protein interactions. In this technique, a recombinant "bait" protein is tagged with Glutathione S-transferase (GST) and expressed in bacteria. The GST-tagged protein is then purified and immobilized on glutathione-coated beads. These beads are incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" with the beads and can be detected by Western blotting. GST-pulldown assays have been instrumental in confirming the direct interaction between PARP10 and PCNA. nih.gov These studies have also been used to map the specific domains responsible for the interaction, showing that the PIP-box motif of PARP10 is required for its binding to PCNA. nih.govresearchgate.net

Another innovative approach involves a two-step pull-down using a GST-tagged macrodomain, mAf1521, which specifically binds to ADP-ribosylated proteins. mdpi.com This method allows for the enrichment of proteins that are ADP-ribosylated by ARTD10 in cells, leading to the identification of novel substrates like GAPDH. mdpi.comresearchgate.net

TechniquePrincipleExample Application with Artd10/parp10Key Finding
Co-immunoprecipitation (Co-IP) Pull-down of a target protein and its interacting partners from a cell lysate using a specific antibody.Investigating the interaction between endogenous PARP10 and PCNA in HeLa cells. nih.govPARP10 interacts with PCNA, and this interaction is enhanced by DNA damage. nih.gov
GST-pulldown Assay In vitro pull-down of a prey protein using a GST-tagged bait protein immobilized on beads.Confirming the direct interaction between recombinant GST-PARP10 and PCNA from cell extracts. nih.govPARP10 directly binds to PCNA via its PIP-box motif. nih.govresearchgate.net
Two-step mAf1521 Pulldown Enrichment of ADP-ribosylated proteins using a GST-tagged macrodomain that specifically binds ADP-ribose.Identifying cellular substrates of ARTD10 in transfected CHO cells. mdpi.comresearchgate.netGAPDH is a substrate for ARTD10-mediated ADP-ribosylation. mdpi.comresearchgate.net

Structural Analysis of ARTD10/PARP10 and Compound Binding (e.g., X-ray crystallography)

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about proteins and how they interact with other molecules, such as inhibitors. nih.gov This information is invaluable for understanding the molecular basis of enzyme function and for the rational design of more potent and selective inhibitors.

The crystal structure of the catalytic domain of human PARP10 (ARTD10) has been solved in complex with various inhibitors. For example, the structure of the PARP10 catalytic fragment in complex with the PARP inhibitor Veliparib was determined at a resolution of 1.25 Å. rcsb.org Another structure shows the catalytic fragment bound to 3-aminobenzamide (B1265367) and citrate (B86180) at a resolution of 2.60 Å. rcsb.orgebi.ac.uk

These structural studies reveal key features of the ARTD10 active site and provide a molecular basis for inhibitor binding and selectivity. rcsb.org The catalytic domain of ARTD10 adopts a fold characteristic of the ARTD family, with a central β-sheet core surrounded by α-helices. nih.gov The inhibitor molecules typically occupy the nicotinamide-binding pocket of the enzyme. By analyzing the specific interactions between the inhibitor and the amino acid residues of the active site, researchers can understand why certain compounds are potent inhibitors of ARTD10 while others are not. This knowledge can then be used to guide the design of new inhibitors with improved affinity and selectivity for ARTD10 over other PARP family members.

PDB IDComplexResolution (Å)Significance
5LX6 Human PARP10 catalytic fragment with Veliparib1.25Provides a high-resolution view of how a known PARP inhibitor binds to the ARTD10 active site, establishing a basis for understanding inhibitor promiscuity and selectivity. rcsb.org
6FXI Human PARP10 catalytic fragment with 3-aminobenzamide and citrate2.60Reveals the binding mode of a classic PARP inhibitor, 3-aminobenzamide, to the ARTD10 catalytic domain. rcsb.orgebi.ac.uk

Cellular Models and Assays for Studying ARTD10/PARP10 Function and Inhibition

Mammalian Cell Lines (e.g., U2OS, HeLa, CHO, MCF7, CaCo2, RPE-1)

A variety of mammalian cell lines have been utilized to investigate the cellular functions of ARTD10/PARP10 and the effects of its inhibition. The choice of cell line often depends on the specific biological question being addressed.

U2OS (human osteosarcoma) and HeLa (human cervical cancer) cells are commonly used in studies of DNA damage response and cell cycle regulation. mdpi.commdpi.comnih.gov For instance, the interaction between PARP10 and PCNA was demonstrated in HeLa cells, and the role of PARP10 in the G2/M transition was investigated in this cell line. mdpi.comnih.gov U2OS cells have been used to study the formation of ARTD10-induced cytoplasmic bodies and the recruitment of GAPDH to these structures. mdpi.com

CHO (Chinese hamster ovary) cells are frequently used for transfection studies due to their high transfection efficiency. They have been employed to study the ADP-ribosylation of GAPDH by overexpressed ARTD10. mdpi.comresearchgate.net

MCF7 (human breast adenocarcinoma) and CaCo2 (human colorectal adenocarcinoma) cells are often used as models for cancer research. nih.gov Studies in these cell lines have shown that silencing of PARP10 can increase mitochondrial oxidative capacity and decrease cell proliferation, suggesting a role for PARP10 in cancer cell metabolism. nih.gov

RPE-1 (human retinal pigment epithelial) cells are non-transformed cells that can be used to study the role of PARP10 in cellular transformation. Overexpression of PARP10 in RPE-1 cells has been shown to promote tumor formation in xenograft models. uniprot.org

The table below summarizes the use of these cell lines in ARTD10/PARP10 research:

Cell LineOriginKey Research Application for Artd10/parp10
U2OS Human OsteosarcomaStudying ARTD10-induced cytoplasmic bodies and GAPDH recruitment. mdpi.com
HeLa Human Cervical CancerInvestigating PARP10-PCNA interaction, G2/M transition, and effects of PARP10 depletion. mdpi.commdpi.comnih.gov
CHO Chinese Hamster OvaryTransfection studies to analyze ARTD10-mediated ADP-ribosylation. mdpi.comresearchgate.net
MCF7 Human Breast AdenocarcinomaInvestigating the role of PARP10 in mitochondrial function and cancer cell metabolism. nih.gov
CaCo2 Human Colorectal AdenocarcinomaStudying the effects of PARP10 silencing on mitochondrial activity and cell proliferation. nih.gov
RPE-1 Human Retinal Pigment EpithelialExamining the role of PARP10 in cellular transformation. uniprot.org

Genetic Manipulation Techniques (e.g., shRNA-mediated Depletion, CRISPR/Cas9 Gene Knockout, Overexpression Studies)

Genetic manipulation techniques are essential for elucidating the function of ARTD10/PARP10 by either reducing, eliminating, or increasing its expression in cellular models.

shRNA-mediated Depletion: Short hairpin RNA (shRNA) is used to silence the expression of a target gene through the RNA interference (RNAi) pathway. This technique has been widely used to study the consequences of PARP10 loss-of-function. For example, shRNA-mediated depletion of PARP10 in MCF7 and CaCo2 cells was shown to increase mitochondrial oxidative capacity and reduce cell proliferation. nih.gov Similarly, PARP10 depletion has been used to investigate its role in DNA damage tolerance and cell cycle progression. mdpi.com

CRISPR/Cas9 Gene Knockout: The CRISPR/Cas9 system allows for precise and permanent disruption of a target gene, creating a knockout cell line. This technology has been employed to generate PARP10 knockout HeLa cells to study the role of PARP10 in the G2/M transition and its interaction with Aurora-A. mdpi.com CRISPR-based genome-wide screens have also been performed in PARP10-knockout and overexpressing cells to identify synthetic lethal interactions, revealing potential therapeutic targets. nih.gov

Overexpression Studies: Overexpressing a protein of interest can help to understand its function by observing the effects of its increased abundance. Typically, a plasmid containing the gene of interest (e.g., HA-tagged ARTD10) is transfected into cells. mdpi.commdpi.com Overexpression of wild-type ARTD10, but not its catalytically inactive mutant, has been shown to induce the formation of cytoplasmic bodies containing GAPDH. mdpi.com Furthermore, overexpression of PARP10 in RPE-1 cells has been linked to cellular transformation. uniprot.org

These genetic tools, often used in combination, provide a powerful approach to dissect the complex cellular roles of ARTD10/PARP10.

TechniqueDescriptionExample Application with Artd10/parp10Key Finding
shRNA-mediated Depletion Silencing of gene expression using short hairpin RNAs.Depletion of PARP10 in MCF7 and CaCo2 cells. nih.govPARP10 depletion increases mitochondrial oxidative capacity and decreases cell proliferation. nih.gov
CRISPR/Cas9 Gene Knockout Permanent disruption of a target gene.Generation of PARP10 knockout HeLa cells. mdpi.comPARP10 is involved in the G2/M transition and the mono-ADP-ribosylation of Aurora-A. mdpi.com
Overexpression Studies Increasing the expression of a gene by introducing it into cells via a plasmid.Overexpression of HA-tagged ARTD10 in U2OS and CHO cells. mdpi.comOverexpression of active ARTD10 leads to the formation of cytoplasmic bodies and recruitment of GAPDH. mdpi.com

Functional Cellular Assays

Functional cellular assays are crucial in preclinical research to understand the biological effects of inhibiting ARTD10/PARP10. These assays provide insights into how targeting this enzyme affects fundamental cellular processes like proliferation, survival, and response to stress.

Cell Proliferation Assays

Researchers employ various methods to assess the impact of ARTD10/PARP10 on cell proliferation. Commonly used techniques include sulforhodamine B (SRB) assays, Bromodeoxyuridine (BrdU) incorporation, and clonogenic assays.

The sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density by staining total cellular protein. In studies involving ARTD10/PARP10, silencing the enzyme with specific shRNAs led to a decreased proliferation rate in MCF7 and CaCo2 cancer cell lines. nih.govplos.org This assay involves fixing the cells with trichloroacetic acid and then staining them with SRB solution. nih.gov

BrdU incorporation assays measure the rate of DNA synthesis, a direct indicator of cell proliferation. In CaCo2 cells, depletion of ARTD10/PARP10 resulted in reduced BrdU incorporation, further supporting its role in promoting cell growth. nih.govplos.org

Clonogenic assays assess the long-term ability of a single cell to grow into a colony. This assay is particularly useful for evaluating sensitivity to stress conditions. For instance, ARTD10-knockout cells showed increased sensitivity to hydroxyurea (B1673989) (HU), a replication stress-inducing agent, as demonstrated by a reduced ability to form colonies compared to control cells. oup.com Re-expression of ARTD10 in these knockout cells was able to rescue this sensitivity. oup.com Conversely, overexpression of ARTD10 in RPE-1 cells conferred resistance to HU in clonogenic assays. oup.com

Table 1: Summary of Cell Proliferation Assay Findings for this compound

Assay Type Cell Line(s) Key Finding Reference
Sulforhodamine B (SRB) MCF7, CaCo2 Silencing ARTD10 decreased the proliferation rate. nih.gov, plos.org
BrdU Incorporation CaCo2 Depletion of ARTD10 reduced BrdU incorporation. nih.gov, plos.org
Clonogenic Assay HeLa (knockout) ARTD10-knockout cells are sensitive to hydroxyurea (HU). oup.com
Clonogenic Assay RPE-1 (overexpression) ARTD10 overexpression confers resistance to HU. oup.com
Apoptosis Induction Assays

To determine if the inhibition of cell proliferation by targeting ARTD10/PARP10 is due to the induction of programmed cell death (apoptosis), researchers utilize assays such as Annexin V staining . Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis.

In studies with ARTD10-knockout HeLa cells, treatment with hydroxyurea (HU) led to a significant increase in apoptosis, as measured by Annexin V staining, compared to control cells. oup.com Similarly, lymphoblasts from a patient with PARP10 deficiency showed increased Annexin V staining, indicating a higher rate of apoptosis, especially after treatment with HU. nih.gov This suggests that in the absence of functional ARTD10, cells are more susceptible to apoptosis when faced with DNA replication stress. oup.comnih.gov A chemical probe, OUL35, was shown to rescue cells from apoptosis induced by ARTD10 overexpression. oulu.fi

Mitochondrial Function Assessment

The role of ARTD10/PARP10 extends to the regulation of mitochondrial function, a critical aspect of cellular metabolism and health. Key parameters assessed include oxidative capacity and superoxide (B77818) production.

Studies have shown that the depletion of ARTD10 using specific shRNAs in various cancer cell lines, including those from breast, cervical, and colorectal cancers, resulted in an increased mitochondrial oxidative capacity . nih.govplos.orgnih.gov This suggests that ARTD10 normally acts to suppress mitochondrial respiration. nih.govplos.org

Furthermore, the silencing of ARTD10 led to a decrease in mitochondrial superoxide production . nih.govplos.orgnih.gov Superoxide is a reactive oxygen species (ROS) that can cause cellular damage. The reduction in superoxide levels upon ARTD10 depletion was associated with an increased expression of antioxidant genes, indicating lower oxidative stress. nih.govplos.org This modulation of mitochondrial function by ARTD10 is thought to be linked to its influence on metabolic regulators. nih.gov

Table 2: Findings on Mitochondrial Function and ARTD10/PARP10

Assessed Parameter Experimental Approach Key Finding Reference
Oxidative Capacity shRNA-mediated depletion of ARTD10 Increased mitochondrial oxidative capacity in various cancer cell lines. nih.gov, plos.org, nih.gov
Superoxide Production shRNA-mediated depletion of ARTD10 Decreased mitochondrial superoxide production. nih.gov, plos.org, nih.gov
Gene Expression shRNA-mediated depletion of ARTD10 Increased expression of antioxidant genes. nih.gov, plos.org
DNA Replication and Repair Assays

ARTD10/PARP10 plays a significant role in the cellular response to DNA damage and replication stress. A variety of specialized assays are used to investigate its function in these pathways.

DNA fiber combing is a technique used to visualize and measure the progression of individual DNA replication forks. In RPE-1 cells overexpressing ARTD10, this assay revealed longer replication tracts, indicating that ARTD10 promotes replication fork progression. oup.com This effect was particularly evident in the presence of hydroxyurea (HU), where ARTD10 overexpression helped to restart stalled forks. oup.comresearchgate.net

The interaction of ARTD10 with Proliferating Cell Nuclear Antigen (PCNA) is central to its role in DNA repair. Assays for PCNA ubiquitination have shown that overexpression of ARTD10 increases the ubiquitination of PCNA. oup.comresearchgate.net Conversely, knockdown of ARTD10 leads to a significant reduction in PCNA ubiquitination. nih.gov This is crucial because ubiquitinated PCNA is responsible for recruiting specialized DNA polymerases for a process called translesion synthesis (TLS).

Consequently, the recruitment of TLS polymerases , such as Polη and REV1, is also influenced by ARTD10. oup.comnih.gov Overexpression of ARTD10 leads to increased chromatin loading of Polη following HU treatment. oup.comresearchgate.net In contrast, ARTD10 knockdown results in reduced accumulation of REV1 at sites of UV-induced DNA damage. nih.gov These findings establish ARTD10 as a key regulator of the TLS pathway, which allows cells to tolerate DNA damage during replication. nih.govnih.gov

Subcellular Localization and Imaging Techniques

Determining the precise location of ARTD10/PARP10 within the cell is essential for understanding its function. Various imaging techniques are employed for this purpose, including immunofluorescence microscopy, immunogold labeling, and electron microscopy.

Immunofluorescence microscopy has revealed that under normal conditions, the majority of ARTD10 is found in the cytoplasm. nih.govmdpi.com In some cell types, such as CHO, HeLa, and U2OS cells, overexpressed ARTD10 forms distinct, well-defined bodies or granules in the cytoplasm. mdpi.comresearchgate.netresearchgate.net Studies have also shown co-localization of ARTD10 with the glycolytic enzyme GAPDH in these cytoplasmic bodies, and this recruitment of GAPDH is dependent on the catalytic activity of ARTD10. mdpi.comresearchgate.net

To gain higher resolution images of these structures, immunogold labeling combined with electron microscopy is used. This technique has demonstrated that the ARTD10-containing cytoplasmic bodies are dense, rounded structures that lack a surrounding membrane. mdpi.comresearchgate.netresearchgate.net Electron microscopy has also been utilized to confirm the localization of other PARP family members, such as ARTD15, to specific organelles like the endoplasmic reticulum and nuclear envelope. nih.govplos.org

Pre-clinical In Vivo Models for ARTD10/PARP10 Research

While much of the research on ARTD10/PARP10 has been conducted in cultured cells, preclinical in vivo models are essential for understanding its physiological and pathological roles in a whole organism. These models, primarily involving mice, allow for the investigation of ARTD10/PARP10's function in processes like tumor growth and development.

One common approach is the use of xenograft models , where human cancer cells are implanted into immunodeficient mice. For example, the efficacy of PARP inhibitors has been tested in mouse xenografts to qualify pharmacodynamic assays for clinical trials. mdpi.com Although specific in vivo studies using this compound are not detailed in the provided context, the general methodology for studying PARP family members in vivo is well-established. These models are critical for evaluating the therapeutic potential of targeting ARTD10/PARP10 in a more complex biological system.

Murine Xenograft Models for Tumorigenesis Studies

The investigation of PARP10's role in cancer has been significantly advanced by the use of murine xenograft models. These in vivo studies have provided crucial insights into the effects of PARP10 on tumor growth and have served as a platform for evaluating the potential of targeting this enzyme in cancer therapy.

One key finding from xenograft studies is that the loss of PARP10 can significantly reduce the tumorigenic activity of cancer cells. nih.gov For instance, in studies using HeLa cells, a human cervical cancer cell line, the inactivation of the PARP10 gene via CRISPR/Cas9 technology led to a severe impairment of tumor formation when these cells were subcutaneously injected into athymic nude mice. nih.gov While wild-type HeLa cells formed robust tumors, the PARP10-knockout cells showed markedly reduced tumor growth. nih.gov This suggests that PARP10 plays a crucial role in promoting the proliferation and survival of cancer cells in a live organism.

Conversely, the overexpression of PARP10 has been shown to induce tumor formation by non-transformed cells. nih.gov When non-transformed RPE-1 cells, a human retinal pigment epithelial cell line, were engineered to overexpress PARP10 and subsequently injected into mice, they were able to form tumors. nih.gov This finding strongly supports the role of PARP10 as a promoter of cellular transformation and tumorigenesis. nih.gov

The mechanism by which PARP10 influences tumor growth is thought to be related to its ability to alleviate replication stress. nih.gov Cancer cells are often under increased replication stress, and the ability to efficiently restart stalled replication forks is critical for their proliferation. oup.com PARP10 has been shown to promote this process. nih.gov The depletion of PARP10 has been demonstrated to significantly inhibit tumor growth in mouse xenograft models, further solidifying its role in tumorigenesis. frontiersin.org

These findings from murine xenograft models have been instrumental in validating PARP10 as a potential therapeutic target for cancer. The observation that both the loss of PARP10 inhibits tumor growth of cancer cells and its overexpression can drive tumorigenesis in non-cancerous cells highlights its importance in cancer biology. nih.gov

Table 1: Summary of Key Murine Xenograft Studies on PARP10

Cell LineGenetic ModificationObservation in Xenograft ModelImplicationReference
HeLaPARP10 knockout (CRISPR/Cas9)Severely impaired tumor formationPARP10 is critical for tumorigenesis of these cancer cells. nih.gov
RPE-1PARP10 overexpressionResulted in tumor formationPARP10 can act as an oncogene, driving tumorigenesis. nih.gov
HeLaPARP10 depletionSignificantly inhibited tumor growthPARP10 is a key factor in promoting tumor growth. frontiersin.org

Assessment of Cellular Phenotypes in Animal Models

Beyond tumorigenesis, animal models have been utilized to assess a broader range of cellular phenotypes associated with PARP10 activity. These studies have shed light on the diverse roles of this enzyme in vivo.

In the context of cancer, the depletion of PARP10 in cellular models of breast, cervical, colorectal, and pancreatic cancer has been shown to increase mitochondrial oxidative capacity. plos.org This was accompanied by a decrease in mitochondrial superoxide production and an increase in the expression of antioxidant genes, suggesting that silencing PARP10 can lead to lower oxidative stress. plos.org Furthermore, in MCF7 and CaCo2 cells, silencing PARP10 led to a decreased proliferation rate. plos.org

Studies have also explored the role of PARP10 in processes beyond cancer. For example, it has been implicated in the regulation of the voltage-gated K+ channel Kv1.1 through a signaling cascade involving protein kinase C delta. researchgate.net Pharmacological inhibition of ARTD10 in primary hippocampal neurons was found to increase their excitability, suggesting a role for MARylation by ARTD10 in controlling neuronal function. researchgate.net

The diverse functions of PARP10 are further highlighted by its interaction with various proteins and its involvement in multiple cellular pathways. It has been identified as an interactor of the oncoprotein MYC and has been shown to regulate the cell cycle and apoptosis. researchgate.net Its interaction with Proliferating Cell Nuclear Antigen (PCNA) is crucial for restarting replication forks in the presence of DNA damage. researchgate.net

Future Directions and Advanced Research Perspectives on Artd10/parp10 and Its Inhibitors

Discovery and Validation of Novel ARTD10/PARP10 Substrates and Their Functional Consequences

The expanding role of ARTD10 (also known as PARP10) in cellular processes necessitates the continued discovery and validation of its substrates. Early work identified key proteins such as the oncoprotein c-Myc and the DNA replication and repair protein, Proliferating Cell Nuclear Antigen (PCNA), as targets. plos.orgnih.gov Mono-ADP-ribosylation (MARylation) by ARTD10 was found to modulate the functions of these substrates, impacting transcription and DNA damage tolerance. nih.govnih.gov

More recent research has broadened the known substrate landscape of ARTD10. For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial glycolytic enzyme, has been identified as a novel substrate. mdpi.comresearchgate.net Overexpression of ARTD10 leads to the ADP-ribosylation of GAPDH and its recruitment into cytosolic bodies. mdpi.comresearchgate.net Other identified substrates include the kinase GSK3β, the nuclear transport protein RAN, and histones. plos.orgmdpi.com A protein microarray screen identified 78 potential substrates for ARTD10, the majority of which are kinases, suggesting a broad regulatory role in signaling pathways. oulu.fi

The functional outcomes of ARTD10-mediated MARylation are diverse. It can directly regulate the enzymatic activity of its substrates, as seen with the inhibition of GSK3β kinase activity. mdpi.comoulu.fi This modification can also influence protein-protein interactions and subcellular localization. The identification of these substrates helps to elucidate the biological functions of ARTD10. mdpi.com

Table 1: Selected ARTD10/PARP10 Substrates and their Reported Functional Consequences

SubstrateFunctional Consequence of MARylation
c-MycInhibition of transcriptional activity. plos.org
PCNARequired for DNA damage tolerance and translesion synthesis. nih.gov
GAPDHRecruitment into cytosolic, membrane-free cell bodies. mdpi.comresearchgate.net
GSK3βNegative regulation of its kinase activity. mdpi.comoulu.fi
NEMO/IKKγInhibition of NF-κB signaling. frontiersin.orgresearchgate.net
Aurora-ARegulation of G2/M transition of the cell cycle. mdpi.com
PLK1Inhibition of its kinase activity and oncogenic function in hepatocellular carcinoma. mdpi.com

Detailed Structural and Mechanistic Studies of ARTD10/PARP10-Substrate Interactions and Allosteric Regulation

Understanding the structural and mechanistic basis of ARTD10's interactions with its substrates is key to deciphering its function and for the development of specific inhibitors. The catalytic domain of ARTD10 shares a conserved fold with other ADP-ribosyltransferases but lacks the critical glutamate (B1630785) residue required for poly-ADP-ribosylation, restricting it to MARylation. nih.gov

Structural studies have been crucial in the development of inhibitors like Artd10/parp10-IN-1. diva-portal.org This compound, along with others, was developed through virtual screening procedures and structure-activity relationship (SAR) studies, which explored how small structural changes affect potency and selectivity. diva-portal.org Such inhibitors typically mimic nicotinamide (B372718) and bind to the catalytic domain. acs.org

Allosteric regulation is an emerging area of interest. dntb.gov.ua For example, the MARylation of GSK3β by ARTD10 acts as an allosteric inhibitor of its kinase activity, as the inhibition could not be overcome by increasing substrate concentration. mdpi.comresearchgate.net This suggests that modifications outside the active site can regulate enzyme function. Further investigation into allosteric sites could provide new targets for therapeutic intervention.

Understanding the Interplay of ARTD10/PARP10 with Other Post-Translational Modifications and Signaling Networks

ARTD10's function is deeply intertwined with other post-translational modifications (PTMs), particularly ubiquitination. biorxiv.orgbiorxiv.orgembopress.org ARTD10 contains two ubiquitin-interacting motifs (UIMs) that can bind to K63-linked polyubiquitin (B1169507) chains. oulu.fifrontiersin.org This interaction is crucial for some of its functions, such as the regulation of NF-κB signaling. frontiersin.orgresearchgate.net

Recent findings have revealed a novel dual PTM, termed mono-ADP-ribosyl ubiquitylation (MARUbylation), where ubiquitin is attached to a mono-ADP-ribosylated substrate. biorxiv.orgembopress.orgembopress.org This modification has been observed on ARTD10 itself at glutamate and aspartate residues and is extended with K11-linked polyubiquitin chains, which may regulate ARTD10's stability. biorxiv.orgbiorxiv.orgembopress.org This crosstalk between MARylation and ubiquitination adds another layer of complexity to cellular signaling. biorxiv.orgembopress.org

ARTD10 is a component of several signaling networks. It negatively regulates the NF-κB pathway by interacting with and MARylating the NF-κB essential modulator (NEMO). mdpi.comfrontiersin.orgresearchgate.net This interference with NEMO's polyubiquitination inhibits the translocation of p65 to the nucleus. frontiersin.org ARTD10 is also involved in the cellular response to DNA damage, where it interacts with PCNA at stalled replication forks. nih.govnih.gov

Further Exploration of ARTD10/PARP10's Role in Specific Disease Pathologies Beyond Cancer (Pre-clinical Investigations)

While much of the focus on ARTD10 has been in the context of cancer, emerging preclinical evidence suggests its involvement in a broader range of diseases.

Neurodegenerative Disorders : Mutations in the PARP10 gene have been linked to a neurodegenerative disorder characterized by severe developmental delay and DNA repair defects. nih.govscielo.br Patient cells showed increased sensitivity to DNA damage, a feature common to other neurodegenerative conditions like ataxia telangiectasia and Cockayne syndrome. nih.govresearchgate.netsinobiological.com This suggests a critical role for ARTD10 in maintaining genomic integrity in the nervous system.

Inflammatory and Immune Diseases : ARTD10 is a negative regulator of NF-κB signaling, a key pathway in inflammation. frontiersin.orgabcam.com This suggests that modulating ARTD10 activity could be a therapeutic strategy for inflammatory conditions. abcam.com Furthermore, ARTD10 and other mARTDs are implicated in the innate immune response to viral infections, including those caused by coronaviruses. nih.gov

Metabolic Diseases : ARTD10 has been linked to metabolic regulation through its interaction with proteins like c-MYC and GSK3β, which are involved in metabolic signaling. plos.org Studies have also implicated ARTD10 in lipid metabolism and the modulation of mitochondrial function. plos.org

Development of Highly Selective Chemical Probes and Modulators for Individual mARTDs for Targeted Research

The development of potent and selective chemical probes is essential for dissecting the specific functions of individual mono-ADP-ribosyltransferases (mARTDs). While early PARP inhibitors were often non-selective, recent efforts have focused on creating inhibitors with greater specificity for individual mARTDs. acs.org

This compound is one such inhibitor, although it also shows activity against other PARPs. medchemexpress.com The development of more selective inhibitors, such as OUL35, has provided valuable tools to study ARTD10's role in cellular processes. oulu.firesearchgate.net These chemical probes have been used to demonstrate that inhibiting ARTD10 can sensitize cancer cells to DNA-damaging agents, supporting its role in DNA damage repair. oulu.firesearchgate.netmdpi.com

The discovery of selective inhibitors often involves screening large compound libraries, followed by medicinal chemistry efforts to optimize potency and selectivity. oulu.finih.govdiva-portal.org The availability of such selective chemical probes is crucial for validating mARTDs as therapeutic targets and for understanding their complex biology.

Q & A

Q. What are the primary molecular targets of ARTD10/PARP10-IN-1, and how are they validated in enzymatic assays?

this compound is a broad-spectrum PARP inhibitor targeting ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and ARTD1/PARP1 . Target validation typically involves:

  • Enzymatic inhibition assays : Measuring IC50 values using recombinant PARP isoforms (e.g., fluorescence-based NAD+ depletion assays).
  • Cellular selectivity profiling : Comparing inhibitor potency across cell lines with varying PARP isoform expression (e.g., A549 lung cancer cells for anti-proliferation studies) .
  • Competitive binding assays : Co-crystallization or thermal shift assays to confirm direct target engagement.

Q. What in vitro models are most suitable for studying this compound’s anti-cancer effects?

Key models include:

  • Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., prostate/breast cancer models due to the compound’s therapeutic relevance) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic induction.
  • Clonogenic survival tests : To assess long-term cytotoxicity and replication stress responses.
  • PARylation inhibition assays : Western blotting to monitor PARP activity suppression (e.g., reduced poly-ADP-ribose levels post-treatment) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy data across different tumor models?

Contradictions may arise due to:

  • Tumor microenvironment variability : Differences in NAD+ availability or DNA repair pathway activation (e.g., BRCA1/2 status).
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to isolate ARTD10/PARP10-specific phenotypes .
  • Dosage optimization : Perform dose-response studies (e.g., 0.1–10 µM) to identify therapeutic windows.
  • Data normalization : Include PARP1-specific inhibitors (e.g., Olaparib) as controls to contextualize isoform selectivity .

Q. What experimental designs mitigate confounding factors in this compound’s mechanism-of-action studies?

Strategies include:

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map PARP inhibition downstream effects.
  • Kinetic analyses : Time-course experiments to distinguish primary vs. secondary drug effects.
  • Orthogonal validation : Use patient-derived xenografts (PDXs) alongside cell lines to confirm translational relevance .
  • Statistical rigor : Predefine sample sizes (power analysis) and apply Bonferroni corrections for multiple comparisons .

Q. How should researchers optimize this compound treatment protocols for in vivo studies?

Critical parameters:

  • Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration (relevant for brain tumors) .
  • Dosing schedules : Intermittent vs. continuous dosing to balance efficacy and toxicity.
  • Biomarker tracking : Monitor PARylation levels in tumor biopsies via immunohistochemistry .
  • Combination therapies : Test synergy with DNA-damaging agents (e.g., cisplatin) using Chou-Talalay analysis .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • IC50 calculation : Report 95% confidence intervals to quantify precision.
  • Replicate consistency : Use ≥3 biological replicates with technical triplicates to reduce variability .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document buffer compositions, incubation times, and instrument settings (e.g., plate reader wavelengths) .
  • Open data sharing : Deposit raw data (e.g., flow cytometry FCS files) in repositories like Figshare.
  • Negative controls : Include vehicle-treated samples and PARP1-null cell lines to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.